molecular formula C10H16O4 B8008109 ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate

ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate

Cat. No.: B8008109
M. Wt: 200.23 g/mol
InChI Key: KAIQXLGAGMBFGI-SREVYHEPSA-N
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Description

ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate is an organic compound with the molecular formula C10H16O4 It is known for its unique structure, which includes a hydroxy group, a keto group, and a double bond within a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate typically involves the esterification of 2-Hydroxy-4-oxo-5,5-dimethyl 2-hexenoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 2,4-dioxo-5,5-dimethyl 2-hexenoic acid ethyl ester.

    Reduction: Formation of 2-Hydroxy-4-hydroxy-5,5-dimethyl 2-hexenoic acid ethyl ester.

    Substitution: Formation of amides or other substituted esters.

Scientific Research Applications

ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxy and keto groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with active sites of enzymes. This can lead to inhibition or activation of enzymatic activity, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-oxo-5,5-dimethyl 2-hexenoic acid: The parent acid of the ester.

    2-Hydroxy-4-oxo-5,5-dimethyl 2-hexenoic acid methyl ester: A similar ester with a methyl group instead of an ethyl group.

    2-Hydroxy-4-oxo-5,5-dimethyl 2-hexenoic acid propyl ester: A similar ester with a propyl group.

Uniqueness

ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The ethyl ester group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in both aqueous and organic environments.

Properties

IUPAC Name

ethyl (Z)-2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-14-9(13)7(11)6-8(12)10(2,3)4/h6,11H,5H2,1-4H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIQXLGAGMBFGI-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=O)C(C)(C)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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